4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile
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Overview
Description
4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile is a complex organic compound that features a combination of pyrimidine, pyridazine, pyrazole, and benzonitrile moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyridazine intermediates, followed by their coupling with pyrazole and benzonitrile derivatives. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
Indole Derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: Evaluated for their potential as PARP-1 inhibitors and anticancer agents .
Uniqueness
4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile is unique due to its complex structure, which combines multiple heterocyclic moieties.
Properties
Molecular Formula |
C20H15N7O2 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H15N7O2/c1-12-15(8-18(25-24-12)16-10-22-20(29)23-19(16)28)17-6-7-27(26-17)11-14-4-2-13(9-21)3-5-14/h2-8,10H,11H2,1H3,(H2,22,23,28,29) |
InChI Key |
ICMVFAXBUDSHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1C2=NN(C=C2)CC3=CC=C(C=C3)C#N)C4=CNC(=O)NC4=O |
Origin of Product |
United States |
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